molecular formula C12H18ClNO3 B2851249 N-[4-(propan-2-yloxy)benzyl]glycine CAS No. 1245569-10-1

N-[4-(propan-2-yloxy)benzyl]glycine

Cat. No.: B2851249
CAS No.: 1245569-10-1
M. Wt: 259.73
InChI Key: MWGXNUUIWKCBLT-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yloxy)benzyl]glycine is a chemical compound with the molecular formula C12H17NO3 It contains a benzyl group substituted with a propan-2-yloxy group and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yloxy)benzyl]glycine typically involves the reaction of 4-(propan-2-yloxy)benzyl chloride with glycine in the presence of a base. The reaction conditions often include:

  • Solvent: Commonly used solvents include ethanol or methanol.
  • Base: Sodium hydroxide or potassium carbonate is used to facilitate the reaction.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors to handle bulk quantities of reactants.
  • Continuous monitoring of reaction conditions to ensure high yield and purity.
  • Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yloxy)benzyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of suitable solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[4-(propan-2-yloxy)benzyl]glycine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yloxy)benzyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(propan-2-yloxy)benzyl]alanine: Similar structure but with an alanine moiety instead of glycine.

    N-[4-(propan-2-yloxy)benzyl]serine: Contains a serine moiety, adding a hydroxyl group to the structure.

Uniqueness

N-[4-(propan-2-yloxy)benzyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-propan-2-yloxyphenyl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(2)16-11-5-3-10(4-6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNNDWSYFWZODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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